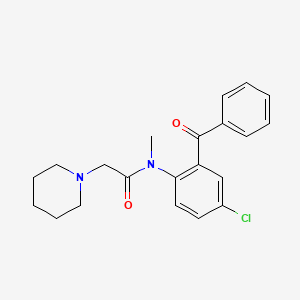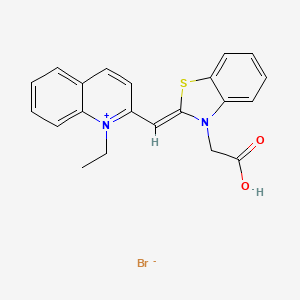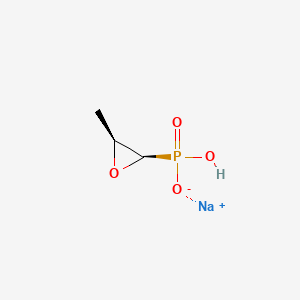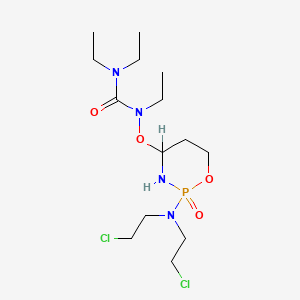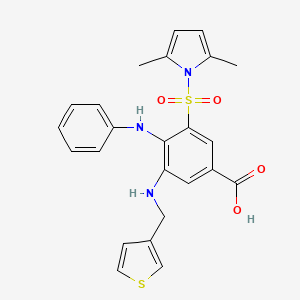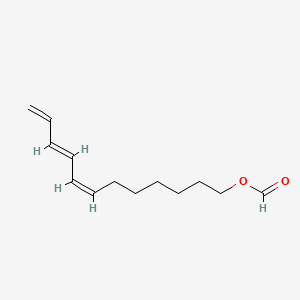
7,9,11-Dodecatrien-1-ol, formate, (7Z,9E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7Z,9E,11-Dodecatrienyl formate: is a chemical compound known for its role as a mimic of the major sex pheromone component of the carob moth, Ectomyelois ceratoniae . This compound is characterized by its unique structure, which includes multiple double bonds and an ester functional group. It has been extensively studied for its behavioral and electrophysiological activity in various insect species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Z,9E,11-Dodecatrienyl formate typically involves the esterification of 7Z,9E,11-Dodecatrien-1-ol with formic acid or its derivatives. The reaction is usually carried out under mild conditions to prevent the isomerization of the double bonds. Common reagents include formic acid, formic anhydride, or formyl chloride, and the reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 7Z,9E,11-Dodecatrienyl formate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7Z,9E,11-Dodecatrienyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 7Z,9E,11-Dodecatrienal or 7Z,9E,11-Dodecatrienoic acid.
Reduction: Formation of 7Z,9E,11-Dodecatrien-1-ol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
7Z,9E,11-Dodecatrienyl formate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and isomerization reactions.
Biology: Studied for its role as a sex pheromone mimic in insect behavior research, particularly in the carob moth.
Mechanism of Action
The mechanism of action of 7Z,9E,11-Dodecatrienyl formate involves its interaction with olfactory receptors in insects. The compound mimics the natural sex pheromone of the carob moth, binding to specific olfactory receptor neurons and triggering a behavioral response. This interaction is mediated by the activation of signal transduction pathways that lead to changes in neuronal activity and subsequent behavioral changes in the insect .
Comparison with Similar Compounds
7Z,9E,11-Dodecatrienyl acetate: Another pheromone component with similar structure but different functional group.
7E,9Z,11-Dodecatrienyl acetate: An isomer with different double bond configuration.
7Z,9E,11-Dodecatrien-1-ol: The alcohol counterpart of 7Z,9E,11-Dodecatrienyl formate.
Uniqueness: 7Z,9E,11-Dodecatrienyl formate is unique due to its specific role as a mimic of the carob moth’s major sex pheromone component. Its effectiveness in evoking behavioral responses in insects makes it a valuable tool in pheromone research and pest control .
Properties
CAS No. |
146321-32-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(7Z,9E)-dodeca-7,9,11-trienyl] formate |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-6,13H,1,7-12H2/b4-3+,6-5- |
InChI Key |
OLTJQTSXVRBFPO-ICWBMWKASA-N |
Isomeric SMILES |
C=C/C=C/C=C\CCCCCCOC=O |
Canonical SMILES |
C=CC=CC=CCCCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


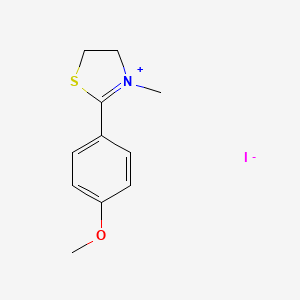
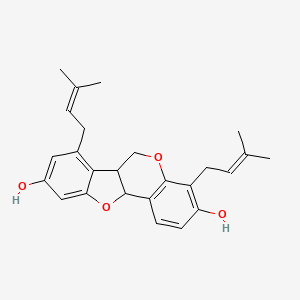
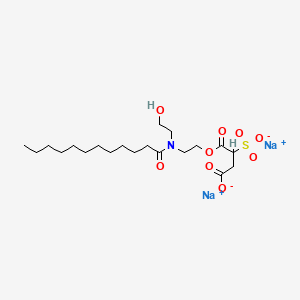
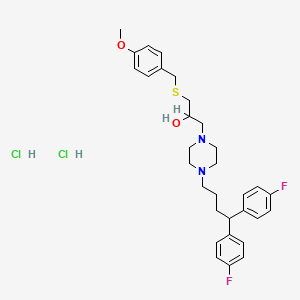
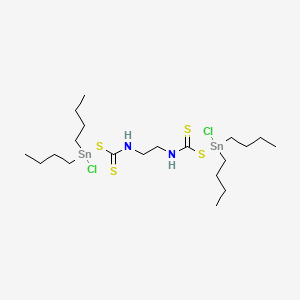

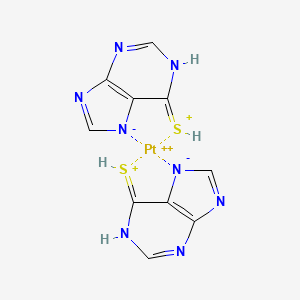
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
